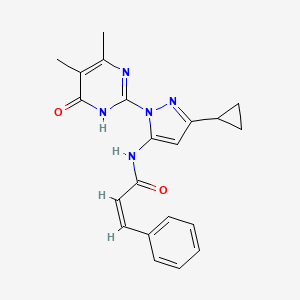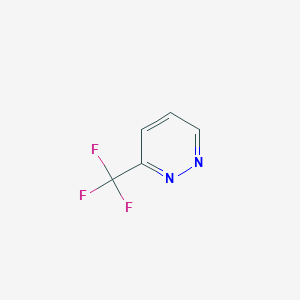
3-(Trifluoromethyl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Trifluoromethyl)pyridazine is a compound that contains an anionically activatable trifluoromethyl group . It has the empirical formula C5H3F3N2 and a molecular weight of 148.09 .
Synthesis Analysis
The synthesis of 3-(Trifluoromethyl)pyridazine derivatives involves various methods, including the condensation of trifluoromethyl-β-diketones with hydrazines . An efficient intramolecular cycloaddition strategy has also been developed for the synthesis of trifluoromethyl-substituted 3H-pyrazoles .Molecular Structure Analysis
The molecular structure of 3-(Trifluoromethyl)pyridazine has been studied using various techniques, including vibrational spectra and normal coordinate analysis . The compound’s structure has also been confirmed by single crystal X-ray diffraction technique .Chemical Reactions Analysis
The chemical reactions involving 3-(Trifluoromethyl)pyridazine have been studied extensively. For instance, the first synthesis of novel fused pyridazines has been realized starting from 1,3-diketones involving a Diaza–Wittig reaction as a key step .Physical And Chemical Properties Analysis
3-(Trifluoromethyl)pyridazine is a solid with a molecular weight of 147.10 g/mol . Its unique physicochemical properties are thought to be derived from the combination of the unique properties of the fluorine atom and the unique characteristics of the pyridine moiety .Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
c-Met Inhibition: Compounds containing this heterocyclic nucleus have shown promising mesenchymal–epithelial transition factor (c-Met) protein kinase inhibition. For instance, the clinical candidate Savolitinib incorporates a similar substructure .
GABA A Modulation: Certain derivatives of 3-(Trifluoromethyl)pyridazine exhibit allosteric modulating activity on GABA A receptors . These compounds may have implications in neurological disorders.
Polymers for Solar Cells
In the field of materials science, 3-(Trifluoromethyl)pyridazine -containing structures have been incorporated into polymers for use in solar cells . Their electronic properties contribute to efficient energy conversion.
BACE-1 Inhibition
Some derivatives have demonstrated inhibition of β-secretase 1 (BACE-1), an enzyme implicated in Alzheimer’s disease . This highlights their potential in drug discovery.
Antitumor and Antifungal Activity
While the antibacterial activity is negligible, certain 3-(Trifluoromethyl)pyridazine compounds exhibit significant antitumor and moderate antifungal activity .
For more in-depth information, you can refer to the research articles cited above . If you have any further questions or need additional details, feel free to ask!
Mecanismo De Acción
Target of Action
Pyridazine derivatives have been found to exhibit a wide range of pharmacological activities . The specific targets of these compounds can vary widely depending on their structure and functional groups.
Mode of Action
The mode of action of pyridazine derivatives can also vary widely. For example, some pyridazinone derivatives (a category of pyridazine) have been found to inhibit calcium ion influx, which is required for the activation of certain cellular processes .
Biochemical Pathways
Pyridazine derivatives can affect a variety of biochemical pathways depending on their specific targets and mode of action. For example, they might interfere with signal transduction pathways, metabolic pathways, or other cellular processes .
Result of Action
The molecular and cellular effects of pyridazine derivatives can include changes in cellular signaling, alterations in cellular metabolism, inhibition of cell growth, and other effects .
Action Environment
The action, efficacy, and stability of pyridazine derivatives can be influenced by various environmental factors, including pH, temperature, the presence of other chemicals, and more .
Safety and Hazards
Direcciones Futuras
The future directions of research on 3-(Trifluoromethyl)pyridazine involve the discovery of novel applications of this compound. It is expected that many novel applications of 3-(Trifluoromethyl)pyridazine will be discovered in the future . The development of fluorinated organic chemicals, including 3-(Trifluoromethyl)pyridazine, is becoming an increasingly important research topic .
Propiedades
IUPAC Name |
3-(trifluoromethyl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2/c6-5(7,8)4-2-1-3-9-10-4/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQHIHPZHJQYEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)pyridazine | |
CAS RN |
132537-43-0 |
Source


|
| Record name | 132537-43-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2525073.png)
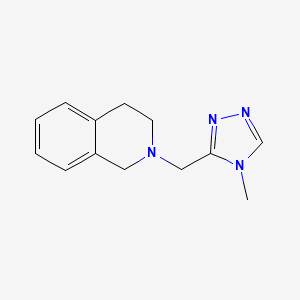

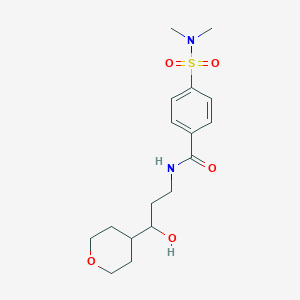

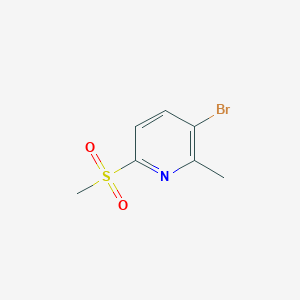
![7-(2,3-dimethoxyphenyl)-6-(m-tolyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2525084.png)
![2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2525085.png)
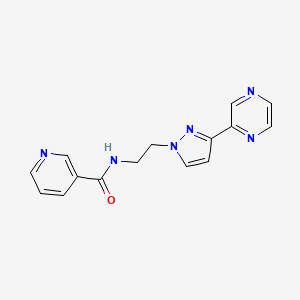
![N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide](/img/structure/B2525087.png)
![(Z)-3-[1-(1,3-benzodioxol-5-yl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enamide](/img/structure/B2525090.png)
![N-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2525092.png)

